Tetradecyl benzoate

Description

BenchChem offers high-quality Tetradecyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradecyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

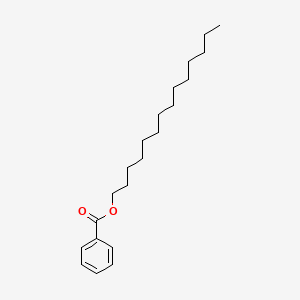

Structure

3D Structure

Properties

IUPAC Name |

tetradecyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23-21(22)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOBYINWABKLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70887542 | |

| Record name | 1-Tetradecanol, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70682-72-3 | |

| Record name | 1-Tetradecanol, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70682-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070682723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76OEO03Y04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tetradecyl Benzoate: Mechanism and Practical Application

This guide provides an in-depth exploration of the synthesis of tetradecyl benzoate, a long-chain ester with significant applications in the cosmetic, pharmaceutical, and industrial sectors.[1][][3] As an emollient, solvent, and plasticizer, a thorough understanding of its synthesis is crucial for researchers, scientists, and professionals in drug development and materials science.[3] This document moves beyond a simple recitation of procedural steps to offer a detailed mechanistic rationale, enabling the reader to not only replicate the synthesis but also to troubleshoot and adapt it for specific applications.

Foundational Principles: The Fischer Esterification

The synthesis of tetradecyl benzoate is most commonly achieved through Fischer esterification, a classic and robust method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4][5][6][7] This reaction is a prime example of a nucleophilic acyl substitution.[4] The overall transformation involves the reaction of benzoic acid with tetradecanol (also known as myristyl alcohol) to yield tetradecyl benzoate and water.

Reaction: Benzoic Acid + Tetradecanol ⇌ Tetradecyl Benzoate + Water

A critical aspect of Fischer esterification is its reversible nature.[8] To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, favoring product formation. This is typically accomplished in one of two ways:

-

Utilizing an excess of one reactant: Often, the more economical reactant, in this case, either benzoic acid or tetradecanol, is used in excess.

-

Removal of a product as it forms: The removal of water from the reaction mixture is a common and highly effective strategy.[9]

For the synthesis of a long-chain ester like tetradecyl benzoate, where the alcohol is less volatile, driving the reaction forward by removing water is a particularly sound approach.[9] This can be achieved using a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent like toluene.[9]

The Mechanistic Pathway: A Step-by-Step Rationale

The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a pivotal role in the reaction by protonating the carbonyl oxygen of the benzoic acid.[4][7][10] This protonation activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tetradecanol. The mechanism proceeds through a series of protonation and deprotonation steps, culminating in the elimination of water and the formation of the ester.

The detailed mechanism is as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of tetradecanol attacks the now more electrophilic carbonyl carbon of the protonated benzoic acid. This results in the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion of the tetrahedral intermediate to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, simultaneously expelling a molecule of water.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen by a base (such as water or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final ester product, tetradecyl benzoate.

Caption: The Fischer Esterification mechanism for the synthesis of tetradecyl benzoate.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the synthesis of tetradecyl benzoate. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| Benzoic Acid | 122.12 | 12.21 g | 0.10 |

| Tetradecanol | 214.39 | 23.58 g | 0.11 |

| Concentrated Sulfuric Acid | 98.08 | 1 mL | - |

| Toluene | 92.14 | 150 mL | - |

| 5% Sodium Bicarbonate (aq) | 84.01 | 2 x 50 mL | - |

| Saturated Sodium Chloride (aq) | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |

Equipment

-

250 mL round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask, add benzoic acid (12.21 g, 0.10 mol), tetradecanol (23.58 g, 0.11 mol), and toluene (150 mL).

-

Add a magnetic stir bar to the flask.

-

Assemble the Dean-Stark apparatus and reflux condenser on top of the flask.

-

Carefully add concentrated sulfuric acid (1 mL) to the reaction mixture while stirring. Caution: Sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment.[11]

-

-

Reflux and Water Removal:

-

Heat the mixture to reflux using a heating mantle. The toluene will begin to boil and co-distill with the water formed during the reaction.

-

Continue refluxing until water no longer collects in the side arm of the Dean-Stark trap. This typically takes 2-4 hours. The cessation of water collection is a key indicator that the reaction is approaching completion.[9]

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted benzoic acid. Caution: Vent the separatory funnel frequently to release carbon dioxide gas produced during neutralization.[8]

-

Another 50 mL of 5% aqueous sodium bicarbonate solution.

-

50 mL of saturated aqueous sodium chloride (brine) to remove any remaining water and inorganic salts.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and collect the toluene solution.

-

-

Solvent Removal and Product Isolation:

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The remaining residue is the crude tetradecyl benzoate. For most applications, this crude product is of sufficient purity. Further purification can be achieved by vacuum distillation if required.

-

Caption: A streamlined workflow for the synthesis of tetradecyl benzoate.

Characterization and Properties

The successful synthesis of tetradecyl benzoate can be confirmed through various analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₂₁H₃₄O₂ |

| Molecular Weight | 318.5 g/mol [12] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 412.7°C at 760 mmHg[] |

| Density | 0.931 g/cm³[] |

| Solubility | Good solubility in organic solvents[1] |

Conclusion

The synthesis of tetradecyl benzoate via Fischer esterification is a well-established and efficient method. By understanding the underlying reaction mechanism and the rationale for each procedural step, researchers can confidently and safely produce this valuable compound. The protocol outlined in this guide provides a robust framework for the synthesis, and the principles discussed can be adapted for the preparation of other long-chain esters. The self-validating nature of the workflow, particularly the visual confirmation of water removal, ensures a high degree of control over the reaction's progress, leading to reliable and reproducible results.

References

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]

-

Cap, A. (2008, February 17). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

-

Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetradecyl benzoate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Fischer esterification reaction of benzoic acid and polyhydric alcohols.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Sciencemadness.org. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

Sources

- 1. CAS 70682-72-3: tetradecyl benzoate | CymitQuimica [cymitquimica.com]

- 3. Buy Tetradecyl benzoate | 70682-72-3 [smolecule.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. studylib.net [studylib.net]

- 9. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Khan Academy [khanacademy.org]

- 11. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]

- 12. Tetradecyl benzoate | C21H34O2 | CID 64671 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of Tetradecyl Benzoate in Organic Media

Executive Summary

Tetradecyl benzoate (TDB), also known as myristyl benzoate (CAS: 5451-72-9), represents a classic "brick-dust" lipophile in formulation science. With a LogP of ~6.54 and negligible aqueous solubility, it serves as a critical model for Type II/IV drug candidates and a functional excipient in lipid-based drug delivery systems (LBDDS).

This guide moves beyond simple solubility tables to explore the thermodynamic drivers of TDB dissolution. We analyze its behavior through the lens of Hansen Solubility Parameters (HSP), provide a self-validating experimental protocol for solubility determination, and offer a predictive framework for solvent selection.

Part 1: Physicochemical Architecture[1]

To predict solubility, one must first understand the solute's molecular competition. TDB is an ester formed between benzoic acid (aromatic, polarizable) and myristyl alcohol (C14, aliphatic).

| Property | Value | Implication for Solubility |

| Molecular Weight | 318.5 g/mol | Moderate molar volume; diffusion is not the rate-limiting step. |

| LogP (Octanol/Water) | 6.54 | Highly lipophilic.[1] Prefers non-polar phases by a factor of |

| Melting Point | ~25–30 °C | Low enthalpy of fusion ( |

| Dipole Moment | ~1.8 D (Ester) | Weak dipole; limited interaction with polar aprotic solvents. |

The Amphiphilic Paradox

While TDB is overwhelmingly lipophilic, the benzoate head group introduces a localized region of electron density (

Part 2: Hansen Solubility Parameters (HSP) Analysis

For researchers, "Like Dissolves Like" is insufficient. We use HSP to quantify the cohesive energy density. The solubility distance (

Where

Estimated HSP Profile for Tetradecyl Benzoate

Derived via Group Contribution Method (Stefanis-Panayiotou)

-

(Dispersion): 16.5 MPa

-

(Polarity): 3.2 MPa

-

(H-Bonding): 4.5 MPa

Solvent Prediction Matrix

Based on the

| Solvent Class | Representative | Predicted Interaction ( | Solubility Outcome |

| Chlorinated | Dichloromethane | Low (< 4) | Excellent (> 500 mg/mL) . Perfect match for dispersion and weak polarity. |

| Aromatic | Toluene | Low (< 5) | Excellent . |

| Aliphatic | Hexane/Heptane | Moderate (5-8) | Good . Driven by the C14 tail, though the benzoate head is slightly mismatched. |

| Polar Aprotic | Acetone | Moderate (8-10) | Variable . Soluble, but thermodynamically less stable than in DCM. |

| Polar Protic | Ethanol | High (> 12) | Poor to Moderate . Requires heat. High |

| Aqueous | Water | Very High (> 30) | Insoluble . The hydrophobic effect dominates. |

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision workflow for solvent selection and experimental validation.

Caption: Logical workflow for predicting and validating TDB solubility using Hansen Solubility Parameters.

Part 4: Experimental Protocol (Self-Validating)

Objective: Determine equilibrium solubility of TDB in organic solvents at 25°C using a saturation shake-flask method.

Materials

-

Analyte: Tetradecyl Benzoate (>98% purity).[3]

-

Solvents: HPLC Grade (DCM, Ethanol, Acetonitrile).

-

Detection: HPLC-UV (Agilent 1200 or equivalent).

The Protocol

Step 1: Supersaturation

-

Add excess TDB solid (approx. 100 mg) to 2 mL of solvent in a borosilicate glass vial.

-

Critical Check: Ensure solid persists at the bottom. If clear, add more solid until precipitation is visible.

Step 2: Equilibration

-

Incubate at 30°C (slightly above target temp) for 2 hours with agitation (to dissolve metastable polymorphs).

-

Reduce temperature to 25°C and agitate for 24 hours.

-

Why? Approaching equilibrium from "supersaturation" (cooling) is faster and more reliable than dissolving from "undersaturation."

-

Step 3: Phase Separation

-

Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (pre-saturated).

-

Pre-saturation: Discard the first 0.5 mL of filtrate to prevent drug adsorption onto the filter membrane.

-

Step 4: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile:Water (90:10 v/v). Note: High organic content is required to elute the lipophilic TDB.

-

Wavelength: 254 nm (Benzoate chromophore).

-

Flow Rate: 1.0 mL/min.

-

Injection: Dilute the supernatant 1:100 or 1:1000 with Acetonitrile to fit the linear range.

Caption: Step-by-step saturation shake-flask protocol for determining TDB solubility.

Part 5: Thermodynamics & Temperature Dependence

The solubility of TDB in polar solvents (like ethanol) is highly temperature-dependent. This relationship follows the Van't Hoff equation :

-

In Non-Polar Solvents (DCM):

. Solubility is entropy-driven. -

In Polar Solvents (Ethanol):

(Endothermic). Heating significantly increases solubility.[4]

Data Insight: In ethanol, TDB solubility is approx 12.4 mg/mL at 25°C. However, at 60°C, this can increase by 5-10x, making hot ethanol a viable recrystallization solvent.

References

-

PubChem. (2025).[5] Tetradecyl benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general ester solubility trends).

- Coutinho, J. A. P., et al. (2000). Predictive models for the melting point and heat of fusion of n-alkyl benzoates.

Sources

- 1. Buy Tetradecyl benzoate | 70682-72-3 [smolecule.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Tetradecyl benzoate | C21H34O2 | CID 64671 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Tetradecyl Benzoate

Foreword: Understanding the Criticality of Thermal Stability

For researchers, scientists, and drug development professionals, the physical and chemical integrity of an excipient under various stress conditions is paramount. Tetradecyl benzoate (C₂₁H₃₄O₂), an ester of benzoic acid and tetradecanol, finds extensive application as an emollient, solvent, and plasticizer in cosmetic and pharmaceutical formulations.[1][] Its performance and safety are intrinsically linked to its stability. This guide provides a comprehensive technical overview of the methodologies and critical considerations for evaluating the thermal stability of tetradecyl benzoate, ensuring its reliable application in product development.

Physicochemical Profile of Tetradecyl Benzoate

A thorough understanding of the fundamental properties of tetradecyl benzoate is the foundation for any stability assessment. These properties influence its behavior under thermal stress and dictate the appropriate analytical techniques for its evaluation.

Tetradecyl benzoate is a colorless to pale yellow liquid with a mild odor.[3] It is characterized by its long hydrophobic tetradecyl chain and a hydrophilic ester head group, contributing to its surfactant properties.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₄O₂ | [4][5] |

| Molecular Weight | 318.49 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Low solubility in water, soluble in organic solvents | [1][3] |

| LogP | 6.54 | [3] |

Core Principles of Thermal Stability Assessment

The purpose of thermal stability testing is to evaluate how the quality of a substance varies with time under the influence of temperature.[6] For tetradecyl benzoate, this involves assessing its resistance to decomposition, oxidation, and other chemical changes when subjected to elevated temperatures. Two primary analytical techniques are central to this evaluation: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss associated with thermal events.

Causality Behind Experimental Choices: The choice of a dynamic heating ramp in a controlled inert atmosphere (e.g., nitrogen) allows for the determination of the intrinsic thermal stability of tetradecyl benzoate by preventing oxidative degradation. The heating rate influences the shape of the TGA curve; a slower rate can provide better resolution of thermal events.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to detect and characterize phase transitions such as melting, crystallization, and glass transitions, which can be indicative of changes in the material's physical state and purity.[10][11]

Causality Behind Experimental Choices: By subjecting tetradecyl benzoate to controlled heating and cooling cycles, DSC can reveal information about its melting behavior and any polymorphic transitions. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point, making DSC a useful tool for purity assessment.

Experimental Protocols for Thermal Stability Assessment

The following protocols are designed to provide a robust and self-validating system for the comprehensive evaluation of tetradecyl benzoate's thermal stability.

Material and Sample Preparation

A critical prerequisite for any stability study is the purity of the starting material. Impurities can significantly impact thermal behavior.[12]

Protocol 1: Synthesis and Purification of Tetradecyl Benzoate

-

Esterification: Tetradecyl benzoate is synthesized via Fischer esterification of benzoic acid and tetradecanol, using an acid catalyst such as sulfuric acid.[3]

-

Neutralization: The crude product is washed with a 2N sodium carbonate or sodium hydroxide solution to remove unreacted benzoic acid.[3]

-

Washing: Subsequent washes with water are performed to remove residual salts and base. Care must be taken to avoid hydrolysis of the ester.[3]

-

Drying: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The final product is purified by vacuum distillation to remove unreacted tetradecanol and other volatile impurities.

Protocol 2: Purity Assessment

The purity of the synthesized tetradecyl benzoate should be assessed using appropriate analytical techniques before commencing thermal stability studies.

-

Gas Chromatography (GC): A validated GC method with a flame ionization detector (FID) is a robust technique for determining the purity of volatile and semi-volatile substances like esters.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and the detection of impurities.[15]

Thermogravimetric Analysis (TGA) Workflow

The following workflow outlines the steps for assessing the thermal decomposition of tetradecyl benzoate using TGA.

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC) Workflow

The following workflow details the procedure for analyzing the thermal transitions of tetradecyl benzoate using DSC.

Caption: DSC Experimental Workflow.

Accelerated Stability Testing

Accelerated stability studies are designed to increase the rate of chemical degradation and physical changes of a drug substance by using exaggerated storage conditions.[16] These studies, in conjunction with long-term stability studies, help predict the shelf-life of a product.[16]

Protocol 3: ICH-Guided Accelerated Stability Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[6][17][18]

-

Sample Storage: Store samples of purified tetradecyl benzoate in sealed, inert containers at accelerated conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.[19][20]

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[17]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change.

-

Purity: Using the validated GC method to quantify any degradation products.

-

Acidity: Titration to detect the formation of benzoic acid due to hydrolysis.

-

Data Interpretation and Expected Outcomes

The data generated from these analyses provide a comprehensive picture of the thermal stability of tetradecyl benzoate.

TGA Data

A typical TGA thermogram for a stable ester like tetradecyl benzoate would show minimal mass loss at lower temperatures, followed by a sharp single-step decomposition at a higher temperature.

| Parameter | Expected Value | Interpretation |

| Tonset | > 200 °C | High onset temperature indicates good thermal stability. |

| Tmax | > 250 °C | The temperature of maximum decomposition rate. |

| Residual Mass | < 1% | A low residual mass suggests complete decomposition and the absence of non-volatile impurities. |

DSC Data

The DSC thermogram will provide insights into the physical stability and purity of the material.

| Parameter | Expected Value | Interpretation |

| Tm | Sharp, well-defined peak | A sharp melting peak is indicative of high purity. |

| ΔHf | Consistent value | The enthalpy of fusion should be reproducible for a pure substance. |

| Tg | May or may not be present | A glass transition may be observed upon cooling, indicating an amorphous solid phase. |

Accelerated Stability Data

The results from the accelerated stability study will indicate the long-term stability of tetradecyl benzoate under specified storage conditions.

| Time Point | Purity (GC) | Acidity (as Benzoic Acid) | Appearance |

| 0 months | > 99.5% | < 0.1% | Colorless liquid |

| 1 month | > 99.5% | < 0.1% | Colorless liquid |

| 3 months | > 99.0% | < 0.2% | Colorless liquid |

| 6 months | > 99.0% | < 0.2% | Colorless liquid |

A minimal change in purity and acidity, along with no change in appearance, would confirm the excellent thermal stability of tetradecyl benzoate under the tested conditions.

Concluding Remarks

The thermal stability of tetradecyl benzoate is a critical parameter that ensures its safe and effective use in pharmaceutical and cosmetic formulations. A systematic approach, employing a combination of TGA, DSC, and accelerated stability studies, provides a robust framework for its comprehensive evaluation. The protocols and insights presented in this guide are intended to equip researchers and drug development professionals with the necessary tools to confidently assess and validate the thermal integrity of this important excipient.

References

-

(PDF) Thermal Stability Study of Some Metal Carboxylates of Castor Seed oil on Poly(vinyl chloride) - ResearchGate. (2016, May 6). Retrieved from [Link]

-

Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC. (2025, January 25). Retrieved from [Link]

-

Tetradecyl benzoate | C21H34O2 | CID 64671 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

TETRADECYL BENZOATE - precisionFDA. (n.d.). Retrieved from [Link]

-

myristyl benzoate benzoic acid tetradecyl ester - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Stability testing of existing active substances and related finished products. (2023, July 13). Retrieved from [Link]

-

C12-15 ALKYL BENZOATE - Ataman Kimya. (n.d.). Retrieved from [Link]

-

Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc - Aston Publications Explorer. (2022, October 30). Retrieved from [Link]

-

Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (n.d.). Retrieved from [Link]

-

Q1A(R2) Guideline - ICH. (n.d.). Retrieved from [Link]

-

PUBLIC REPORT 1-Tetradecanol, 1-benzoate. (2015, October 3). Retrieved from [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.). Retrieved from [Link]

- RU2481324C2 - Method of producing alkyl benzoates - Google Patents. (n.d.).

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). Retrieved from [Link]

-

Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution - Fisher Digital Publications. (n.d.). Retrieved from [Link]

-

DSC Studies on Organic Melting Temperature Standards | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

-

The Preparation and Identification of an Ester + OH + H2O - TSFX. (n.d.). Retrieved from [Link]

-

Preparation, Characterization, and Theoretical Calculation of Diblock Fluorinated Macro-surfactant and Its Application in Emulsion Polymerization - American Chemical Society. (2026, January 23). Retrieved from [Link]

-

SAFETY DATA SHEET - R.S. Hughes. (n.d.). Retrieved from [Link]

-

Material Performance and Processing Behavior of Polyolefin Waste in Mechanical Recycling. (n.d.). Retrieved from [Link]

-

Summary of TGA data obtained for the four methyl esters | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

C12-15 Alkyl Benzoate TDS ENG - Avena Lab. (n.d.). Retrieved from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

-

Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved from [Link]

-

C12-15 alkyl benzoate: a new cosmetic allergen? | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved from [Link]

-

Reinforced, Toughened, and Antibacterial Polylactides Facilitated by Multi-Arm Zn/Resin Microsphere-Based Polymers - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. (n.d.). Retrieved from [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products - FDA. (2025, June 24). Retrieved from [Link]

- US7205349B2 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents. (n.d.).

-

Safety assessment of alkyl benzoates as used in cosmetics - PubMed. (n.d.). Retrieved from [Link]

-

Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved from [Link]

-

Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (n.d.). Retrieved from [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.). Retrieved from [Link]

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - ResearchGate. (2024, May 11). Retrieved from [Link]

-

Ich guidelines for stability studies 1 | PPTX - Slideshare. (2012, July 28). Retrieved from [Link]

-

Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid - Digital Commons @ NJIT. (2023, May 19). Retrieved from [Link]

Sources

- 1. CAS 70682-72-3: tetradecyl benzoate | CymitQuimica [cymitquimica.com]

- 3. Buy Tetradecyl benzoate | 70682-72-3 [smolecule.com]

- 4. Tetradecyl benzoate | C21H34O2 | CID 64671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. iiste.org [iiste.org]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. www3.paho.org [www3.paho.org]

- 17. database.ich.org [database.ich.org]

- 18. fda.gov [fda.gov]

- 19. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Technical Guide: 1H NMR Characterization of Tetradecyl Benzoate

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of Tetradecyl Benzoate (also known as Myristyl Benzoate). It is designed for analytical chemists and researchers requiring precise structural verification and impurity profiling.

Executive Summary

Tetradecyl benzoate (

This guide details the proton nuclear magnetic resonance (

Structural Analysis & Theoretical Shift Prediction

To accurately assign signals, the molecule is segmented into three distinct magnetic environments:

-

The Benzoate Moiety: Characterized by strong magnetic anisotropy from the aromatic ring and the carbonyl group (

), pushing protons downfield (7.4 – 8.1 ppm). -

The Ester Linkage (

-Methylene): The methylene group directly attached to the oxygen (-COO- -

The Aliphatic Chain: A long hydrophobic tail where the

-methylene is resolved, but the bulk methylenes form a signal envelope, terminating in a methyl triplet.

Visualization of Magnetic Environments

The following diagram maps the proton environments to their expected chemical shift regions.

Caption: Structural segmentation of Tetradecyl Benzoate mapping chemical moieties to NMR shift zones.

Experimental Methodology

Reliable spectral acquisition requires adherence to a standardized protocol to minimize solvent effects and concentration-dependent shifts.

Sample Preparation

-

Solvent: Deuterated Chloroform (

) is the standard solvent.[1] It provides excellent solubility for both the aromatic and lipophilic portions of the molecule. -

Concentration: Dissolve 10–20 mg of tetradecyl benzoate in 0.6 mL of

.-

Note: Higher concentrations may cause viscosity broadening, while lower concentrations require excessive scan times.

-

-

Reference: Calibrate the spectrum to the residual solvent peak of

at 7.26 ppm or internal TMS at 0.00 ppm .

Instrument Parameters

-

Frequency: 300 MHz or higher (400 MHz recommended for clear resolution of aromatic multiplets).

-

Pulse Sequence: Standard 1D proton pulse (zg30).

-

Relaxation Delay (D1): Set to

second to ensure accurate integration of the aromatic protons, which have longer -

Scans (NS): 16 scans are typically sufficient for >98% purity samples.

Spectral Interpretation & Assignment

The spectrum of tetradecyl benzoate is distinct and follows the classic "Alkyl Benzoate" pattern.

The Aromatic Region (7.40 – 8.10 ppm)

The benzoate group displays a characteristic 2:1:2 integration pattern, though often the meta and para protons overlap.

-

8.05 ppm (2H, doublet-like): The ortho protons (positions 2 and 6) are most deshielded due to the anisotropy of the adjacent carbonyl group. While theoretically a doublet of doublets, at lower fields (300 MHz), this often appears as a pseudo-doublet (

- 7.55 ppm (1H, triplet-like): The para proton (position 4).

-

7.44 ppm (2H, triplet-like): The meta protons (positions 3 and 5).

-

Diagnostic Check: If these peaks appear as complex multiplets rather than clean doublets/triplets, this is due to second-order coupling effects (AA'BB'C system), which is normal.

-

The Ester Linkage (4.00 – 4.50 ppm)

-

4.32 ppm (2H, triplet,

The Aliphatic Chain (0.80 – 1.80 ppm)

-

1.76 ppm (2H, quintet): The

-

1.20 – 1.45 ppm (~22H, broad multiplet): The bulk methylene envelope. This large integration represents the 11

-

0.88 ppm (3H, triplet): The terminal methyl group (

Summary of Chemical Shifts

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |

| 8.05 | Doublet (m) | 2H | Ortho (H-2,[2]6) | |

| 7.55 | Triplet (m) | 1H | Para (H-4) | |

| 7.44 | Triplet (m) | 2H | Meta (H-3,[2]5) | |

| 4.32 | Triplet | 2H | ||

| 1.76 | Quintet | 2H | ||

| 1.26 | Broad Mult.[2] | ~22H | Bulk Chain | |

| 0.88 | Triplet | 3H | Terminal Methyl |

Note: Exact shifts may vary by

Impurity Profiling & Troubleshooting

In a synthesis or quality control context, look for these common impurities:

-

Benzoic Acid: Look for a broad singlet >10 ppm (

) or shifted ortho protons. -

1-Tetradecanol (Starting Material): Look for a triplet at

3.64 ppm ( -

Water: In

, water appears as a singlet around 1.56 ppm , which can overlap with the

Analytical Logic Workflow

The following decision tree illustrates the process for validating the compound structure.

Caption: Step-by-step logic flow for validating Tetradecyl Benzoate purity via 1H NMR.

References

-

Royal Society of Chemistry (RSC) . Supplementary Information: Tetradecyl benzoate (P33) spectral data. Retrieved from .

-

National Institutes of Health (NIH) . Tetradecyl benzoate - PubChem Compound Summary. Retrieved from .[3]

-

AIST . Spectral Database for Organic Compounds (SDBS). (General reference for alkyl benzoate patterns). Retrieved from .

Sources

Technical Guide: Mass Spectrometry Fragmentation of Tetradecyl Benzoate

This guide serves as an authoritative technical reference for the mass spectrometry (MS) fragmentation of Tetradecyl Benzoate (CAS: 2315-68-6 / 70682-72-3). It is designed for analytical chemists and drug development professionals requiring precise structural elucidation and mechanistic understanding of long-chain alkyl esters.

Executive Summary

Tetradecyl benzoate (

Chemical Identity & Properties

-

Synonyms: Myristyl benzoate, Benzoic acid tetradecyl ester

-

Molecular Formula:

-

Exact Mass: 318.2559 Da

-

Structure: Phenyl ring attached to a carbonyl, ester-linked to a 14-carbon saturated alkyl chain.

Experimental Configuration (Standard Protocol)

To reproduce the fragmentation patterns described, the following instrument parameters are recommended. This setup ensures sufficient internal energy deposition for diagnostic rearrangements.

| Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Hard ionization (70 eV) is required to induce the characteristic fragmentation pathways (NIST library standard). |

| Electron Energy | 70 eV | Standardizes fragmentation efficiency; lower energies (e.g., 20 eV) may suppress critical rearrangements like m/z 122/123. |

| Source Temp | 230°C | Prevents condensation of the high-boiling C14 chain while minimizing thermal degradation. |

| Transfer Line | 280°C | Essential for eluting the lipophilic tetradecyl tail without peak tailing. |

| Mass Range | 40–350 m/z | Captures the molecular ion ( |

Fragmentation Mechanics & Pathways[3]

The fragmentation of tetradecyl benzoate is driven by charge localization on the carbonyl oxygen and the aromatic ring. The pathways below are listed in order of diagnostic importance.

Primary -Cleavage (Formation of Base Peak)

The most abundant ion in the spectrum (Base Peak, 100% relative abundance) is the benzoyl cation at m/z 105 .

-

Mechanism: Ionization occurs at the carbonyl oxygen. An inductive cleavage (

-cleavage) breaks the bond between the carbonyl carbon and the alkoxy oxygen. -

Result: The charge remains on the resonance-stabilized acylium ion (

). The tetradecyloxy radical ( -

Diagnostic Value: Confirms the presence of a benzoate headgroup.

The McLafferty Rearrangement (m/z 122)

Because the alkyl chain is long (

-

Mechanism: The carbonyl oxygen abstracts a

-hydrogen from the alkyl chain via a six-membered transition state.[3][4] This is followed by -

Result: Formation of the benzoic acid radical cation (

) at m/z 122 and the expulsion of a neutral alkene (1-tetradecene). -

Significance: This peak distinguishes alkyl benzoates from methyl benzoate (which cannot undergo this rearrangement).

Double Hydrogen Rearrangement (m/z 123)

In long-chain esters like tetradecyl benzoate, a second hydrogen transfer often occurs, leading to the protonated benzoic acid ion.

-

Mechanism: Following the initial H-transfer, a second hydrogen (often from the

or -

Result: A resonance-stabilized ion at m/z 123 (

). -

Observation: In C14 esters, the m/z 123 peak can sometimes exceed the intensity of the m/z 122 peak due to the high flexibility of the long chain facilitating the second transfer.

Secondary Aromatic Fragmentation (m/z 77 & 51)

The benzoyl ion (m/z 105) possesses high internal energy and fragments further.

-

m/z 77 (

): Loss of neutral carbon monoxide (CO, 28 Da) from the m/z 105 ion yields the phenyl cation. -

m/z 51 (

): Fragmentation of the phenyl ring (loss of acetylene,

Molecular Ion ( )

-

m/z 318: The molecular ion is typically weak (<5% abundance) or absent. The long alkyl chain adds degrees of freedom that rapidly dissipate energy, and the facile

-cleavage dominates the kinetics.

Visualizing the Fragmentation Logic

The following diagram illustrates the causal relationships between the parent molecule and its key fragments.

Figure 1: Mechanistic flow of Tetradecyl Benzoate fragmentation under 70 eV Electron Ionization.

Diagnostic Ion Table

Use this table to validate experimental data against theoretical expectations.

| m/z Value | Ion Identity | Formula | Origin/Mechanism | Relative Abundance (Est.) |

| 318 | Molecular Ion | Parent molecule | Trace / Weak | |

| 123 | Protonated Acid | Double H rearrangement | 20 - 45% | |

| 122 | McLafferty Ion | 15 - 30% | ||

| 105 | Base Peak | 100% | ||

| 77 | Phenyl Cation | Loss of CO from m/z 105 | 40 - 60% | |

| 51 | Ring Fragment | Ring opening of m/z 77 | 10 - 20% |

Differentiation from Isomers

Tetradecyl benzoate may be isomeric with other esters (e.g., branched alkyl benzoates or phenyl esters of long-chain acids).

-

Vs. Phenyl Myristate (

): Phenyl esters will show a base peak at m/z 94 (phenol radical cation) or related acyl ions from the chain, rather than the dominant m/z 105. -

Vs. Branched Benzoates: Branched isomers (e.g., isotetradecyl) will show similar aromatic peaks (105, 77) but will exhibit distinct fragmentation within the weak alkyl region (m/z 43, 57, 71 series) and potentially altered ratios of m/z 122/123 due to steric hindrance affecting the rearrangement transition states.

References

-

NIST Mass Spectrometry Data Center. Benzoic acid, tetradecyl ester - Mass Spectrum.[2] National Institute of Standards and Technology. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text defining the McLafferty rearrangement mechanism).

-

PubChem. Tetradecyl Benzoate Compound Summary. National Library of Medicine. [Link]

- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Reference for "Double Hydrogen Transfer" in long-chain esters).

Sources

- 1. GSRS [precision.fda.gov]

- 2. Tetradecyl benzoate | C21H34O2 | CID 64671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. McLafferty rearrangement - Mass Spec Terms [msterms.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DSpace [soar.wichita.edu]

"tetradecyl benzoate synonyms and IUPAC name"

Defining the Molecular Entity for Pharmaceutical & Cosmetic Formulation

Executive Summary & Chemical Identity

Tetradecyl benzoate is a specific fatty ester composed of benzoic acid esterified with tetradecanol (myristyl alcohol).[1][] Unlike the ubiquitous commercial mixture "C12-15 Alkyl Benzoate" (e.g., Finsolv® TN), pure tetradecyl benzoate is a discrete chemical entity (NCE) used in structure-property relationship (SPR) studies, specialized drug delivery systems, and liquid crystal research.[1][]

Its high lipophilicity (LogP ~9.[1][]0) and unique phase behavior make it a critical excipient for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) and enhancing permeation across the stratum corneum.[1][]

Nomenclature & Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | Tetradecyl benzoate | Preferred IUPAC Name (PIN) |

| Common Synonyms | Myristyl benzoate; Benzoic acid tetradecyl ester; 1-Tetradecanol benzoate | "Myristyl" denotes the C14 chain derived from myristic acid sources.[1][][3] |

| CAS Number | 70682-72-3 | Distinct from C12-15 mixtures (CAS 68411-27-8).[1][] |

| Molecular Formula | ||

| Molecular Weight | 318.50 g/mol | |

| SMILES | CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| InChI Key | YQOBYINWABKLFC-UHFFFAOYSA-N |

Physicochemical Profile

The utility of tetradecyl benzoate lies in its balance between the aromatic ring (polarizable, pi-stacking capability) and the long aliphatic tail (hydrophobic anchoring).[1][]

| Property | Value (Approx.) | Significance in Formulation |

| Physical State | Liquid or low-melting solid | Often a supercooled liquid at RT; melts near skin temperature (~30-35°C).[1][] |

| Boiling Point | 412°C (Predicted) | High thermal stability; suitable for hot-melt extrusion.[1][] |

| LogP (Octanol/Water) | ~9.0 | Extremely lipophilic.[1] Excellent solvent for BCS Class II/IV drugs.[1][] |

| Solubility | Insoluble in water; Miscible in oils, DCM, acetone | Ideal continuous phase for non-aqueous emulsions.[] |

| Refractive Index | ~1.48 | Matches many optical polymers; useful in clear formulations.[1][] |

Synthesis & Production Logic

While commercial "alkyl benzoates" are produced via bulk esterification of mixed alcohols, the synthesis of pure tetradecyl benzoate for research requires precise stoichiometry to avoid residual alcohol, which can act as a permeation enhancer variable.[1][]

Reaction Mechanism (Acid-Catalyzed Esterification)

The synthesis follows a Fischer esterification pathway.[1][] Because tetradecanol (bp ~289°C) is difficult to remove by simple distillation, the reaction is driven to completion using an excess of benzoic acid (easier to remove via alkaline wash) and water removal.[1]

Figure 1: Acid-catalyzed synthesis pathway. The equilibrium is shifted right by continuous water removal (Le Chatelier's principle).[1]

Laboratory Protocol (High Purity)

Objective: Synthesize >98% pure tetradecyl benzoate.

-

Reagents:

-

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reflux: Combine reagents and solvent.[1][] Reflux at ~115°C (toluene boiling point) until water collection ceases (approx. 4-6 hours).[1][]

-

Workup (Critical Step):

-

Purification: Remove toluene via rotary evaporation.[1][] If high purity is required, perform vacuum distillation (high vacuum <1 mmHg required due to high BP) or column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).[1]

-

Applications in Drug Delivery & Material Science[1][2]

Solubilization & Permeation Enhancement

Tetradecyl benzoate acts as a "polar oil."[1][] The benzoate head group provides polarity to solvate aromatic drugs (e.g., ibuprofen, ketoprofen), while the C14 tail integrates into the stratum corneum lipid bilayer.[1][]

Mechanism of Action:

-

Fluidization: The alkyl chain inserts into the lipid bilayer of the skin, disrupting packing and increasing fluidity.[1]

-

Partitioning: The aromatic ring interacts with the drug molecule, preventing crystallization within the formulation.[1][]

Figure 2: Solubilization logic for lipophilic APIs.[1][] The ester acts as a bridge between the drug and the biological membrane.[1]

Liquid Crystal Systems

Research indicates that long-chain alkyl benzoates can exhibit mesophasic (liquid crystal) behavior, particularly smectic phases, depending on temperature.[1][] This property is utilized in:

-

Controlled Release: The ordered structure of liquid crystals can slow drug diffusion.[1][]

-

Optical Devices: Response to thermal or electrical stimuli.[1][]

Analytical Characterization (Quality Control)

To validate the identity of synthesized tetradecyl benzoate, the following spectral fingerprints are standard.

-

IR Spectroscopy:

-

1H NMR (CDCl3):

Safety & Regulatory Status

-

Toxicity: Generally regarded as low toxicity.[1][][5] The ester bond is susceptible to hydrolysis by esterases in the skin/plasma, releasing benzoic acid (GRAS) and tetradecanol (fatty alcohol, generally safe).[1]

-

Environmental: Classified as H413 (May cause long-lasting harmful effects to aquatic life) due to its poor water solubility and potential for bioaccumulation in aquatic organisms.[1][]

-

Handling: Standard PPE (gloves, goggles).[1][] Avoid release into water systems.[1][]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64671, Tetradecyl benzoate. Retrieved from [Link][1][][3]

-

NIST Mass Spectrometry Data Center. Benzoic acid, tetradecyl ester. NIST Chemistry WebBook, SRD 69.[] Retrieved from [Link][1][]

-

Cosmetic Ingredient Review (CIR). Safety Assessment of Alkyl Benzoates as Used in Cosmetics. (Referencing C12-15 Alkyl Benzoate data as proxy for specific chain lengths). Retrieved from [Link][1][]

Sources

Technical Guide: Hydrolysis Kinetics and Mechanistic Pathways of Tetradecyl Benzoate

Executive Summary

Tetradecyl benzoate (Myristyl benzoate, CAS 2525-63-5) represents a critical class of lipophilic esters widely utilized as emollients (C12-15 alkyl benzoates) in dermatological formulations and as hydrophobic prodrug models in pharmaceutical development. While chemically stable compared to short-chain homologs, its hydrolysis—whether inadvertent (instability) or intentional (prodrug activation)—is a pivotal quality attribute.

This guide provides an in-depth technical analysis of the hydrolysis of tetradecyl benzoate. Unlike standard textbook examples using water-soluble esters, this molecule requires specific experimental considerations due to its high logP (octanol-water partition coefficient). We will explore the BAc2 mechanistic pathway, detail self-validating experimental protocols using co-solvent systems, and provide robust analytical methods for kinetic profiling.

Part 1: Mechanistic Fundamentals

The hydrolysis of tetradecyl benzoate involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon, cleaving the ester bond to yield benzoic acid and 1-tetradecanol .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline environments (pH > 10), the reaction proceeds via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). This is the primary pathway for accelerated stability testing.

-

Nucleophilic Attack: The hydroxide ion (

) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. -

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (tetradecyl alkoxide).

-

Deprotonation: The strongly basic alkoxide instantly deprotonates the benzoic acid, rendering the reaction irreversible and driving it to completion.

Enzymatic Hydrolysis

In biological systems or bioreactors, this reaction is catalyzed by lipases (e.g., Candida antarctica Lipase B). Lipases are interfacial enzymes; they require a lipid-water interface to activate (the "lid" opening mechanism), making them highly efficient for hydrophobic substrates like tetradecyl benzoate.

Mechanistic Visualization

The following diagram illustrates the BAc2 pathway, highlighting the transition states critical for kinetic modeling.

Figure 1: The irreversible base-catalyzed hydrolysis pathway. The formation of the tetrahedral intermediate is generally the rate-limiting step for sterically unhindered benzoates.

Part 2: Experimental Design & Protocols

Expert Insight: The most common failure mode in hydrolyzing tetradecyl benzoate is phase separation . The ester is virtually insoluble in water. Standard aqueous protocols will yield erratic, diffusion-limited data. You must use a homogeneous co-solvent system (e.g., THF/Water or Ethanol/Water) or a phase-transfer catalyst.

Protocol A: Chemical Hydrolysis (Accelerated Stability)

Objective: Determine the pseudo-first-order rate constant (

Reagents:

-

Tetradecyl Benzoate (>98% purity).

-

THF (Tetrahydrofuran), HPLC Grade (Solubilizer).

-

0.1 M NaOH solution.

-

Internal Standard: Acetophenone (chemically inert under these conditions).

Step-by-Step Workflow:

-

Stock Preparation: Dissolve 50 mg of Tetradecyl Benzoate and 10 mg of Internal Standard in 10 mL of THF.

-

Reaction Initiation: Pre-heat 40 mL of 0.1 M NaOH (aq) to 40°C. Rapidly add the THF stock solution to the aqueous base under vigorous stirring.

-

Note: The final solvent ratio should be at least 50:50 THF:Water to ensure homogeneity.

-

-

Sampling: At defined intervals (0, 5, 10, 15, 30, 60 min), withdraw 500 µL aliquots.

-

Quenching: Immediately dispense aliquot into a vial containing 500 µL of 1% Formic Acid in Acetonitrile. This neutralizes the base and stops the reaction.

-

Analysis: Analyze via HPLC-UV (See Part 3).

Protocol B: Enzymatic Hydrolysis (Biological Fate)

Objective: Assess lability to esterases/lipases.

Reagents:

-

Phosphate Buffer Saline (PBS), pH 7.4.

-

Triton X-100 (Surfactant).

Workflow:

-

Emulsification: Create a micellar solution by sonicating Tetradecyl Benzoate in PBS containing 0.5% Triton X-100. A stable, cloudy emulsion indicates successful dispersion.

-

Enzyme Addition: Add 100 units of Lipase. Incubate at 37°C with orbital shaking.

-

Monitoring: Monitor the release of Benzoic Acid over 24 hours.

Figure 2: Decision tree for selecting the correct solubilization strategy based on the hydrolysis method.

Part 3: Analytical Methodologies

Quantitative analysis relies on tracking the disappearance of the ester and the appearance of benzoic acid. Tetradecanol has weak UV absorbance and is difficult to quantify by UV-Vis; therefore, Benzoic Acid is the primary analyte .

Table 1: HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm | Required for retaining the lipophilic ester. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps Benzoic Acid protonated ( |

| Mobile Phase B | Acetonitrile (MeCN) | Strong eluent needed to elute Tetradecyl Benzoate. |

| Gradient | 0-5 min: 30% B (Isocratic) 5-15 min: 30% | Early elution of Benzoic Acid; late elution of Ester. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Detection | UV @ 230 nm or 254 nm | Max absorbance for the benzoyl moiety. |

| Retention Times | Benzoic Acid: ~4 min Tetradecyl Benzoate: ~14 min | Large separation window prevents overlap. |

Self-Validation Check:

-

Mass Balance: The molar decrease in ester must match the molar increase in benzoic acid. If they do not match, check for precipitation of the ester or evaporation of the co-solvent.

Part 4: Kinetic Analysis & Data Interpretation

Under pseudo-first-order conditions (where

Calculating Half-Life

Plot

Interpreting Results[3][4][5]

-

Steric Effect: Tetradecyl benzoate hydrolyzes slower than methyl benzoate. The long alkyl chain creates a "greasy" local environment that repels the hydrated hydroxide ion, slightly increasing the activation energy.

-

Solvent Effect: Increasing the proportion of organic co-solvent (THF) typically decreases the rate of reaction because it lowers the dielectric constant of the medium, destabilizing the charged transition state (Figure 1).

References

-

Vertex AI Search. (2023). Comparative chemical and biological hydrolytic stability of homologous esters. National Institutes of Health. 3

-

Royal Society of Chemistry. (2023). Acid-catalysed hydrolysis of alkyl benzoates. Journal of the Chemical Society B. 4

-

SpecialChem. (2024). C12-15 Alkyl Benzoate (Emollient) - Cosmetic Ingredient INCI. 5

-

BenchChem. (2025).[6] HPLC Analysis of Benzoic Acid and Its Derivatives. 6

-

National Institutes of Health. (2008). Preparation of lipophilic alkyl (hydroxy)benzoates by solvent-free lipase-catalyzed esterification. 7[1][8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid-catalysed hydrolysis of alkyl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. specialchem.com [specialchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Preparation of lipophilic alkyl (hydroxy)benzoates by solvent-free lipase-catalyzed esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. RU2481324C2 - Method of producing alkyl benzoates - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Fischer Esterification for the Synthesis of Tetradecyl Benzoate

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of tetradecyl benzoate via Fischer esterification. It is intended for researchers, scientists, and professionals in drug development and other relevant fields. The protocol details the synthesis, purification, and characterization of this long-chain ester. Beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind the procedural choices, ensuring a thorough understanding for robust and reproducible results.

Introduction

Tetradecyl benzoate is a long-chain ester with applications in various industries, including cosmetics as an emollient and skin-conditioning agent, and in pharmaceuticals as a solvent or carrier for active ingredients.[1] Its synthesis is most commonly achieved through the Fischer esterification of benzoic acid and tetradecanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and use of readily available starting materials.[2]

The Fischer esterification is a reversible reaction in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[3][4] The equilibrium nature of the reaction necessitates strategies to drive the reaction towards the product.[5] Common methods include using an excess of one reactant (typically the less expensive one) or removing water as it is formed.[2][5] For the synthesis of tetradecyl benzoate, employing an excess of either benzoic acid or tetradecanol, or utilizing a Dean-Stark apparatus for azeotropic removal of water are viable strategies.[3][6]

This application note will detail a reliable protocol for the synthesis of tetradecyl benzoate, focusing on reaction setup, monitoring, purification, and characterization.

Mechanistic Insights: The "PADPED" Pathway

The Fischer esterification proceeds through a six-step mechanism often abbreviated as PADPED: P rotonation-A ddition-D eprotonation-P rotonation-E limination-D eprotonation.[1][4] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄).[2][7] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

-

Nucleophilic Addition: The alcohol (tetradecanol) then acts as a nucleophile, attacking the activated carbonyl carbon.[2] This results in the formation of a tetrahedral intermediate.[5]

-

Deprotonation/Protonation (Proton Transfer): A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2][7] This converts a poor leaving group (-OH) into a good leaving group (H₂O).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[7]

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.[7]

Caption: Fischer Esterification Workflow for Tetradecyl Benzoate Synthesis.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Benzoic Acid | Reagent | Sigma-Aldrich | |

| Tetradecanol | 98% | Sigma-Aldrich | |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | Corrosive! Handle with extreme care. |

| Toluene | Anhydrous | Sigma-Aldrich | For azeotropic removal of water. |

| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | For neutralization. | |

| Sodium Chloride (NaCl) | Saturated Solution (Brine) | For washing. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | For drying. | |

| Round-bottom flask (250 mL) | |||

| Reflux condenser | |||

| Dean-Stark apparatus | Optional, but recommended for optimal yield. | ||

| Separatory funnel (500 mL) | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle |

Step-by-Step Procedure

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (e.g., 0.05 mol) and tetradecanol (e.g., 0.05 mol).

-

Add a suitable solvent such as toluene (approximately 100 mL).[2] The use of a non-polar solvent facilitates the azeotropic removal of water using a Dean-Stark trap.[2]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 - 1.0 mL) to the mixture.[3][8] Caution: The addition of sulfuric acid is exothermic. Add it slowly while stirring.

-

Assemble the reflux apparatus, including a condenser and a Dean-Stark trap if used.[3]

Reaction Execution:

-

Heat the reaction mixture to reflux using a heating mantle. The reaction temperature will be determined by the boiling point of the solvent.[3] For toluene, this is approximately 111 °C.

-

Monitor the reaction progress. If using a Dean-Stark trap, the reaction can be monitored by the amount of water collected.[6] Alternatively, thin-layer chromatography (TLC) can be used to track the disappearance of the starting materials and the appearance of the product.

-

Continue refluxing for a period of 2-4 hours, or until the reaction is deemed complete by TLC or the cessation of water collection.[2]

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a 500 mL separatory funnel containing approximately 100 mL of water.[8]

-

Extract the organic layer with diethyl ether (2 x 50 mL).[8]

-

Wash the combined organic layers sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining benzoic acid and the sulfuric acid catalyst.[3][8] Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.

-

Saturated sodium chloride solution (brine) (1 x 50 mL) to remove any remaining water-soluble impurities.[8]

-

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude tetradecyl benzoate.

-

For higher purity, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.[9][10] Given the high boiling point of tetradecyl benzoate, vacuum distillation is a suitable method.

Caption: Post-Reaction Work-up and Purification Protocol.

Characterization

The identity and purity of the synthesized tetradecyl benzoate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the tetradecyl chain.[11][12] The methylene protons adjacent to the ester oxygen will be deshielded and appear as a triplet.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at a characteristic downfield shift (around 165-175 ppm), along with signals for the aromatic and aliphatic carbons.[11][13]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of tetradecyl benzoate (C₂₁H₃₄O₂), which is 318.49 g/mol .[14]

-

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the reflux time or using a larger excess of one of the reactants.[8] Ensuring the complete removal of water, for instance by using a properly functioning Dean-Stark trap and anhydrous solvents, is crucial.[2]

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the catalyst is active and added in a sufficient amount. The reaction temperature should also be high enough to facilitate reflux.

-

Product Contamination: The presence of unreacted starting materials can be addressed by a more rigorous purification process. For instance, if unreacted tetradecanol remains, which can be difficult to remove by simple washing due to its long alkyl chain, column chromatography is recommended.[6]

Conclusion

The Fischer esterification is a robust and reliable method for the synthesis of tetradecyl benzoate. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The detailed protocol and characterization guidelines provided in this application note will aid in the successful synthesis and validation of tetradecyl benzoate for various research and development applications.

References

-

Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

-

Khan Academy. Fischer esterification. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

-

Unknown. Fischer Esterification. Retrieved from [Link]

-

Unknown. Fischer Esterification Procedure. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Wikipedia. Fischer–Speier esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

BYJU'S. Fischer esterification reaction. Retrieved from [Link]

-

Chemistry Steps. Fischer Esterification. Retrieved from [Link]

- Google Patents. Purification method of 4-hydroxybenzoic acid long chain ester.

-

Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

NIH. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

-

ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

-

ACS Publications. Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography | Analytical Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. 3. Retrieved from [Link]

-

NIH. Tetradecyl benzoate | C21H34O2 | CID 64671 - PubChem. Retrieved from [Link]

-

Sciencemadness. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved from [Link]

-

Unknown. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

- Google Patents. Process for the purification of esters.

-

precisionFDA. TETRADECYL BENZOATE. Retrieved from [Link]

-

Unknown. CSD Solution #13. Retrieved from [Link]

-

Snowhite Chemical Co.,LTD. (2025, August 29). Industrial synthesis method of benzyl benzoate. Retrieved from [Link]

Sources

- 1. Buy Tetradecyl benzoate | 70682-72-3 [smolecule.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. byjus.com [byjus.com]

- 8. studylib.net [studylib.net]

- 9. researchgate.net [researchgate.net]

- 10. snowhitechem.com [snowhitechem.com]

- 11. rsc.org [rsc.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. GSRS [precision.fda.gov]

Purification of Tetradecyl Benzoate: A Comprehensive Guide for Researchers

This application note provides a detailed guide for the purification of tetradecyl benzoate from a typical reaction mixture. Primarily synthesized via the Fischer esterification of benzoic acid and tetradecanol, crude tetradecyl benzoate often contains unreacted starting materials, residual acid catalyst, and potential side products. Achieving high purity is critical for its various applications in research and development, including its use as a specialty chemical, in formulation studies, and as a reference standard. This document outlines the underlying principles and provides step-by-step protocols for efficient purification, ensuring a high-quality final product.

Understanding the Reaction Mixture: Impurities and Their Properties